

The Crystallography of 6-Nitroimidazo[1,2-a]pyridine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Nitroimidazo[1,2-a]pyridine

Cat. No.: B183503

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural and experimental details of **6-Nitroimidazo[1,2-a]pyridine**, a member of a class of heterocyclic compounds recognized for their wide-ranging pharmacological activities. While the specific crystal structure of **6-Nitroimidazo[1,2-a]pyridine** is not publicly available in crystallographic databases as of this writing, this document provides a comprehensive analysis of a closely related derivative: 2-(4-methoxyphenyl)-**6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde**. The crystallographic data, experimental protocols for synthesis and structure determination, and insights into the biological signaling pathways associated with this scaffold are presented herein to serve as a valuable resource for ongoing research and development efforts.

Crystallographic Data of a 6-Nitroimidazo[1,2-a]pyridine Derivative

The crystal structure of 2-(4-methoxyphenyl)-**6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde** provides critical insights into the molecular geometry, packing, and intermolecular interactions of this class of compounds. The key crystallographic parameters have been determined by single-crystal X-ray diffraction and are summarized below.

Crystal Data and Structure Refinement

The compound crystallizes in a monoclinic system. Detailed information regarding the data collection and structure refinement is provided in the following table.

Parameter	Value[1]
Empirical Formula	C ₁₅ H ₁₁ N ₃ O ₄
Formula Weight	297.27
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	10.8516 (6)
b (Å)	12.0710 (6)
c (Å)	10.2631 (5)
α (°)	90
β (°)	93.200 (2)
γ (°)	90
Volume (Å ³)	1342.26 (12)
Z	4
Temperature (K)	296
Wavelength (Å)	0.71073 (Mo Kα)
Density (calculated) (Mg/m ³)	1.471
Absorption Coefficient (mm ⁻¹)	0.111
F(000)	616
Crystal Size (mm ³)	0.42 x 0.31 x 0.26
θ range for data collection (°)	2.05 to 28.32
Reflections collected	25892
Independent reflections	3472 [R(int) = 0.0600]
Completeness to θ = 25.242°	99.9 %
Data / restraints / parameters	3472 / 0 / 200

Goodness-of-fit on F^2	1.022
Final R indices [$I > 2\sigma(I)$]	$R_1 = 0.0443, wR_2 = 0.1084$
R indices (all data)	$R_1 = 0.0734, wR_2 = 0.1203$
Largest diff. peak and hole ($e.\text{\AA}^{-3}$)	0.211 and -0.163

Molecular Geometry

In the crystal structure of 2-(4-methoxyphenyl)-**6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde**, the fused imidazo[1,2-a]pyridine ring system is nearly planar.[1] The dihedral angle between the mean plane of this ring system and the attached methoxyphenyl ring is 33.92 (7) $^\circ$, while the nitro group is twisted out of the plane by 34.56 (6) $^\circ$.[1] The crystal packing is stabilized by intermolecular C—H \cdots N and C—H \cdots O hydrogen bonds, which link the molecules into layers.[1]

Experimental Protocols

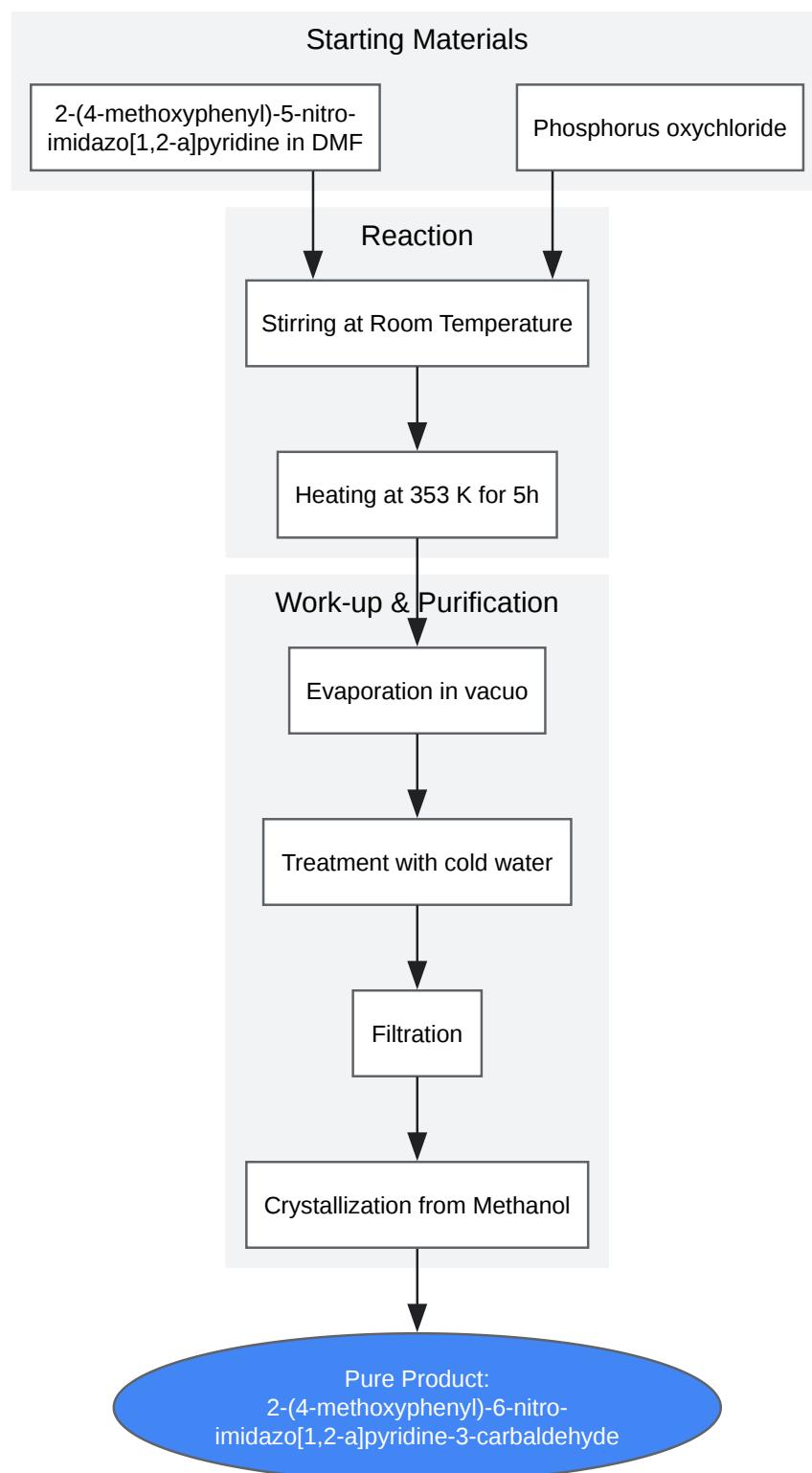
Synthesis of a 6-Nitroimidazo[1,2-a]pyridine Derivative

A general synthetic approach for this class of compounds involves the condensation of a substituted 2-aminopyridine with an α -haloketone. For the specific derivative discussed, a Vilsmeier-Haack type formylation was employed.

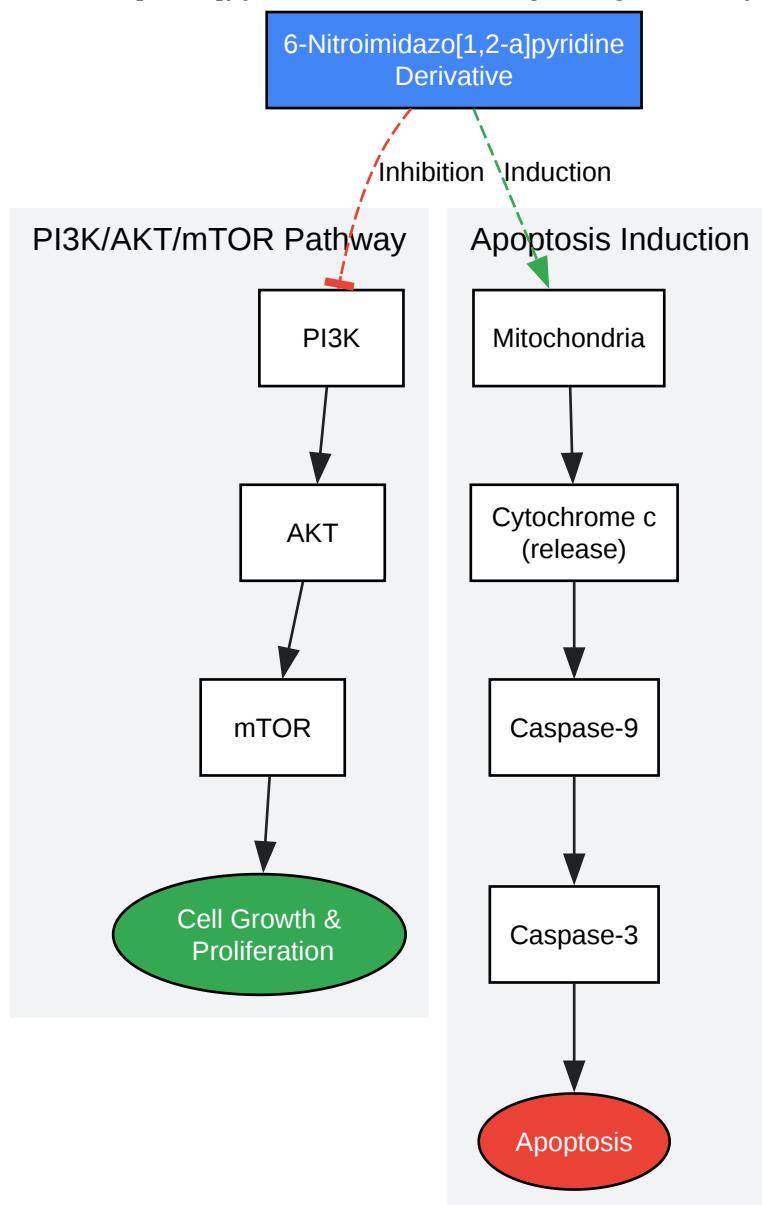
Synthesis of 2-(4-methoxyphenyl)-**6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde**[1]

- **Reactant Preparation:** A solution of 2-(4-methoxyphenyl)-5-nitroimidazo[1,2-a]pyridine (2.69 g, 0.01 mol) in dimethylformamide (DMF, 25 ml) is prepared at room temperature.
- **Addition of Reagent:** Phosphorus oxychloride (3.06 g, 0.02 mol) is added to the solution under stirring.
- **Reaction Condition:** The mixture is heated to 353 K for 5 hours.
- **Work-up:** The resulting solution is evaporated to dryness in vacuo.
- **Purification:** The residue is treated with cold water, filtered, and the solid product is crystallized from methanol to yield the pure compound.

Synthesis Workflow



Imidazo[1,2-a]pyridine Derivative Signaling Pathway

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Crystallography of 6-Nitroimidazo[1,2-a]pyridine: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183503#crystal-structure-of-6-nitroimidazo-1-2-a-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com